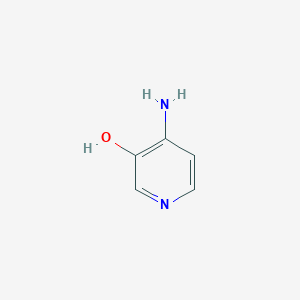
Desméthyl Lacosamide
Vue d'ensemble
Description
- L'O-Désméthyl Lacosamide est un métabolite pharmacologiquement inactif formé pendant la biotransformation de la lacosamide dans le foie. Il représente environ 30 % des métabolites générés à partir de la lacosamide .
O-Désméthyl Lacosamide: est un composé apparenté à la , un anticonvulsivant de troisième génération.
Applications De Recherche Scientifique
- O-Desmethyl Lacosamide is primarily studied in the context of therapeutic drug monitoring for lacosamide therapy. Researchers evaluate its plasma concentration in pediatric patients with epilepsy to ensure clinical efficacy and safety .
- Beyond this, specific research applications for O-Desmethyl Lacosamide remain limited in the literature.
Mécanisme D'action
Target of Action
Desmethyl Lacosamide primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .
Mode of Action
Desmethyl Lacosamide enhances the slow inactivation of voltage-gated sodium channels. Unlike traditional sodium channel blockers that affect fast inactivation, Desmethyl Lacosamide selectively stabilizes the slow inactivation state. This reduces the availability of sodium channels for repetitive firing, thereby stabilizing hyperexcitable neuronal membranes and inhibiting excessive neuronal firing .
Biochemical Pathways
By modulating sodium channel activity, Desmethyl Lacosamide affects several downstream pathways involved in neuronal excitability. This includes the reduction of excitatory neurotransmitter release and the stabilization of neuronal networks. These changes help in controlling seizures and other hyperexcitable neuronal conditions .
Pharmacokinetics
Desmethyl Lacosamide exhibits favorable pharmacokinetic properties. It is rapidly absorbed with high oral bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for consistent plasma levels with regular dosing, ensuring effective management of conditions like epilepsy .
Result of Action
At the molecular level, Desmethyl Lacosamide’s action results in the stabilization of neuronal membranes and a reduction in the frequency of action potentials. This leads to decreased neuronal excitability and a lower likelihood of seizure occurrence. At the cellular level, this translates to improved control over hyperexcitable states, contributing to its efficacy in treating epilepsy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Desmethyl Lacosamide. For instance, variations in pH can affect the ionization state of the compound, altering its interaction with sodium channels. Additionally, co-administration with other drugs that affect sodium channel activity can modulate its effectiveness.
Desmethyl Lacosamide represents a significant advancement in the treatment of epilepsy and other hyperexcitable neuronal conditions due to its unique mechanism of action and favorable pharmacokinetic profile.
: DrugBank : Clinical Pharmacokinetics : Medicine.com : DailyMed : DailyMed : Clinical Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Desmethyl Lacosamide interacts with various enzymes, proteins, and other biomolecules. It is metabolized by CYP2C19, CYP2C9, and CYP3A4 into pharmacologically inactive O-desmethyl-lacosamide . This interaction with these enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
Desmethyl Lacosamide influences cell function by stabilizing hyperexcitable neuronal membranes and inhibiting neuronal firing . This effect on cellular processes impacts cell signaling pathways and cellular metabolism, contributing to its antiepileptic properties .
Molecular Mechanism
The molecular mechanism of Desmethyl Lacosamide involves its selective enhancement of sodium channel slow inactivation . This action results in the stabilization of hyperexcitable neuronal membranes, reducing neuronal firing and long-term channel availability without affecting physiological function .
Temporal Effects in Laboratory Settings
In laboratory settings, Desmethyl Lacosamide shows consistent pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Dosage Effects in Animal Models
Its parent compound, Lacosamide, has been studied extensively and shows a favourable and highly predictable pharmacokinetic profile in healthy subjects as well as in patients with focal epilepsy .
Metabolic Pathways
Desmethyl Lacosamide is involved in metabolic pathways mediated by CYP2C19, CYP2C9, and CYP3A4 enzymes . These enzymes metabolize Desmethyl Lacosamide into pharmacologically inactive O-desmethyl-lacosamide .
Transport and Distribution
It is known that Lacosamide, the parent compound, does not induce or inhibit cytochrome P450 enzymes or known drug transporter systems .
Subcellular Localization
Given its role in enhancing sodium channel slow inactivation, it is likely to be localized in areas rich in sodium channels, such as the neuronal membranes .
Méthodes De Préparation
- Les voies de synthèse de l'O-Désméthyl Lacosamide ne sont pas largement documentées dans la littérature. Il est principalement formé par la déméthylation de la lacosamide, probablement catalysée par des enzymes du cytochrome P450 telles que CYP2C19 .
- Les méthodes de production industrielle de l'O-Désméthyl Lacosamide sont propriétaires et peuvent ne pas être disponibles au public.
Analyse Des Réactions Chimiques
- L'O-Désméthyl Lacosamide est principalement formé par la déméthylation de la lacosamide, qui implique l'élimination d'un groupe méthyle.
- Les réactifs et les conditions courants pour cette réaction de déméthylation ne sont pas explicitement rapportés, mais elle implique probablement des enzymes hépatiques telles que CYP2C19.
- Le principal produit formé est l'O-Désméthyl Lacosamide lui-même.
Applications de la recherche scientifique
- L'O-Désméthyl Lacosamide est principalement étudié dans le contexte de la surveillance thérapeutique des médicaments pour la thérapie à la lacosamide. Les chercheurs évaluent sa concentration plasmatique chez les patients pédiatriques atteints d'épilepsie pour garantir l'efficacité et la sécurité cliniques .
- Au-delà de cela, les applications spécifiques de la recherche sur l'O-Désméthyl Lacosamide restent limitées dans la littérature.
Mécanisme d'action
- La lacosamide exerce ses effets anticonvulsivants en augmentant sélectivement l'inactivation lente des canaux sodiques voltage-dépendants (VGSCs) dans les neurones. Cette modulation stabilise l'excitabilité neuronale et réduit le tir anormal associé aux crises.
- Bien que l'O-Désméthyl Lacosamide soit pharmacologiquement inactif, sa formation peut avoir un impact sur la pharmacocinétique et la dynamique globales de la lacosamide.
Comparaison Avec Des Composés Similaires
- L'O-Désméthyl Lacosamide est unique en raison de son origine en tant que métabolite de la lacosamide. Il n'a pas d'activité thérapeutique indépendante, mais contribue au profil pharmacologique global de la lacosamide.
- Des composés similaires comprennent d'autres médicaments anticonvulsivants qui interagissent également avec les VGSCs, tels que la carbamazépine, la phénytoïne et la lamotrigine.
Propriétés
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248336 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-38-6 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl lacosamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYL LACOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ODL relate to Lacosamide in terms of metabolism and activity?
A: ODL is the major metabolite of Lacosamide, formed through CYP2C19-mediated metabolism. [] Unlike Lacosamide, ODL is considered pharmacologically inactive. [] This means it does not exert the same antiepileptic effects.
Q2: Can you describe a validated method for measuring ODL concentrations?
A: Several methods have been developed to quantify ODL in biological samples. One validated method utilizes Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This technique offers high sensitivity and accuracy for measuring ODL levels, even at low concentrations.
Q3: Are there any known drug interactions involving ODL?
A: While Lacosamide is known to have a low potential for drug-drug interactions, research on ODL's interaction profile is ongoing. [] One study investigated the potential interaction between ODL and Nisoldipine but did not find a significant effect on ODL pharmacokinetics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)



![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)




